Cas no 886590-61-0 (6-carbamoylpyridine-3-carboxylic acid)

6-Carbamoylpyridine-3-carboxylic acid is a versatile heterocyclic compound featuring both carboxamide and carboxylic acid functional groups on a pyridine backbone. This bifunctional structure makes it a valuable intermediate in organic synthesis, particularly for pharmaceutical and agrochemical applications. Its reactive sites enable selective modifications, facilitating the preparation of complex molecules such as active pharmaceutical ingredients (APIs) and ligands for metal coordination. The compound exhibits good stability under standard conditions and is compatible with a range of synthetic transformations. Its high purity and well-defined chemical properties ensure reproducibility in research and industrial processes, making it a reliable choice for advanced chemical synthesis.
6-carbamoylpyridine-3-carboxylic acid structure
886590-61-0 structure
Product name:6-carbamoylpyridine-3-carboxylic acid
CAS No:886590-61-0
MF:C7H6N2O3
MW:166.13414144516
MDL:MFCD08062692
CID:1928341
PubChem ID:19934893

6-carbamoylpyridine-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 3-Pyridinecarboxylic acid, 6-(aminocarbonyl)-
    • 886590-61-0
    • DB-100439
    • Z316122632
    • 6-carbamoylpyridine-3-carboxylicacid
    • SY182727
    • EN300-58864
    • MFCD08062692
    • AKOS000190863
    • SCHEMBL9118358
    • D84421
    • 6-carbamoylpyridine-3-carboxylic acid
    • 6-Carbamoylnicotinic Acid
    • 6-(Aminocarbonyl) nicotinic acid
    • MDL: MFCD08062692
    • Inchi: InChI=1S/C7H6N2O3/c8-6(10)5-2-1-4(3-9-5)7(11)12/h1-3H,(H2,8,10)(H,11,12)
    • InChI Key: JFCICVDKSOXXCF-UHFFFAOYSA-N
    • SMILES: C1=CC(=NC=C1C(=O)O)C(=O)N

Computed Properties

  • Exact Mass: 166.03784206Da
  • Monoisotopic Mass: 166.03784206Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 205
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.4
  • Topological Polar Surface Area: 93.3Ų

6-carbamoylpyridine-3-carboxylic acid Security Information

6-carbamoylpyridine-3-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
C242190-250mg
6-carbamoylpyridine-3-carboxylic acid
886590-61-0
250mg
$ 275.00 2022-04-01
Enamine
EN300-58864-0.1g
6-carbamoylpyridine-3-carboxylic acid
886590-61-0 95.0%
0.1g
$83.0 2025-02-20
Enamine
EN300-58864-1.0g
6-carbamoylpyridine-3-carboxylic acid
886590-61-0 95.0%
1.0g
$314.0 2025-02-20
Enamine
EN300-58864-2.5g
6-carbamoylpyridine-3-carboxylic acid
886590-61-0 95.0%
2.5g
$614.0 2025-02-20
Enamine
EN300-58864-5.0g
6-carbamoylpyridine-3-carboxylic acid
886590-61-0 95.0%
5.0g
$908.0 2025-02-20
Enamine
EN300-58864-10.0g
6-carbamoylpyridine-3-carboxylic acid
886590-61-0 95.0%
10.0g
$1346.0 2025-02-20
Aaron
AR00KKYV-5g
6-Carbamoylpyridine-3-carboxylic acid
886590-61-0 95%
5g
$1274.00 2025-02-28
A2B Chem LLC
AJ59195-2.5g
6-Carbamoylpyridine-3-carboxylic acid
886590-61-0 95%
2.5g
$682.00 2024-04-19
A2B Chem LLC
AJ59195-50mg
6-Carbamoylpyridine-3-carboxylic acid
886590-61-0 95%
50mg
$91.00 2024-04-19
Aaron
AR00KKYV-100mg
6-Carbamoylpyridine-3-carboxylic acid
886590-61-0 95%
100mg
$140.00 2025-02-28

Additional information on 6-carbamoylpyridine-3-carboxylic acid

Introduction to 6-carbamoylpyridine-3-carboxylic acid (CAS No. 886590-61-0) and Its Emerging Applications in Chemical Biology

6-carbamoylpyridine-3-carboxylic acid, identified by the chemical identifier CAS No. 886590-61-0, represents a significant compound in the realm of chemical biology and pharmaceutical research. This heterocyclic organic molecule, featuring a pyridine core substituted with a carbamoyl group at the 6-position and a carboxylic acid moiety at the 3-position, has garnered considerable attention due to its versatile structural framework and potential biological activities. The unique arrangement of functional groups on the pyridine ring imparts distinct chemical properties, making it a valuable scaffold for designing novel bioactive molecules.

The synthesis and characterization of 6-carbamoylpyridine-3-carboxylic acid have been extensively studied in recent years, with researchers exploring its role as a key intermediate in the development of various pharmacological agents. The compound’s ability to serve as a precursor for more complex derivatives has positioned it as a cornerstone in medicinal chemistry. Recent advancements in synthetic methodologies have enabled more efficient and scalable production processes, facilitating its incorporation into diverse research pipelines.

One of the most compelling aspects of 6-carbamoylpyridine-3-carboxylic acid is its potential as a modulator of biological pathways. The pyridine ring is a well-documented pharmacophore in drug discovery, often found in molecules targeting neurological disorders, infectious diseases, and metabolic conditions. The presence of both carbamoyl and carboxylic acid functional groups further enhances its versatility, allowing for selective modifications that can fine-tune its interactions with biological targets. For instance, studies have suggested that derivatives of this compound may exhibit inhibitory effects on certain enzymes implicated in cancer progression.

In the context of contemporary research, 6-carbamoylpyridine-3-carboxylic acid has been investigated for its role in developing treatments for neurological disorders. The pyridine scaffold is particularly relevant in this area, as it is commonly found in drugs that interact with neurotransmitter systems. Preliminary studies indicate that certain analogs of this compound may possess neuroprotective properties, making them candidates for further exploration in therapeutic applications. The carbamoyl group, in particular, has been shown to influence receptor binding affinity and metabolic stability, critical factors in drug design.

The carboxylic acid moiety at the 3-position of 6-carbamoylpyridine-3-carboxylic acid also contributes to its biological relevance. Carboxylic acids are frequently incorporated into drug molecules due to their ability to form hydrogen bonds with biological targets, enhancing binding affinity. This feature has prompted researchers to explore its potential as a component in peptidomimetics and protein-protein interaction inhibitors. The versatility of this functional group allows for further derivatization, enabling the creation of compounds with tailored pharmacological profiles.

Recent innovations in computational chemistry have accelerated the discovery process for 6-carbamoylpyridine-3-carboxylic acid derivatives. Molecular modeling techniques have been employed to predict the binding modes of these compounds with target proteins, providing insights into their mechanism of action. These computational approaches have complemented experimental efforts, allowing for more targeted synthesis and optimization campaigns. The integration of machine learning algorithms has further enhanced the predictive power of these models, enabling rapid screening of large libraries of derivatives.

The pharmaceutical industry has taken note of the potential applications of 6-carbamoylpyridine-3-carboxylic acid, leading to increased investment in related research programs. Several companies are currently exploring its use in developing novel therapeutics for unmet medical needs. Collaborative efforts between academic institutions and industry partners have fostered a dynamic environment for innovation, driving forward the development of new drug candidates based on this compound.

Beyond pharmaceutical applications, 6-carbamoylpyridine-3-carboxylic acid has shown promise in other areas such as agrochemicals and material science. Its structural features make it a suitable candidate for designing bioactive molecules that interact with biological systems in agriculture, potentially leading to more effective crop protection agents. Additionally, the compound’s ability to form stable complexes with metals has opened up possibilities in catalysis and material science research.

The environmental impact of synthesizing and utilizing 6-carbamoylpyridine-3-carboxylic acid is also a consideration in modern research practices. Efforts are being made to develop greener synthetic routes that minimize waste and reduce energy consumption. These sustainable approaches align with broader initiatives to promote environmentally responsible chemistry practices across all stages of drug development.

In conclusion,6-carbamoylpyridine-3-carboxylic acid (CAS No. 886590-61-0) represents a multifaceted compound with significant potential across multiple domains of chemical biology and pharmaceutical research. Its unique structural features and biological relevance make it a valuable scaffold for designing novel bioactive molecules. As research continues to uncover new applications and synthetic methodologies,this compound is poised to play an increasingly important role in addressing global health challenges.

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